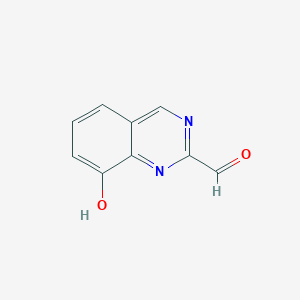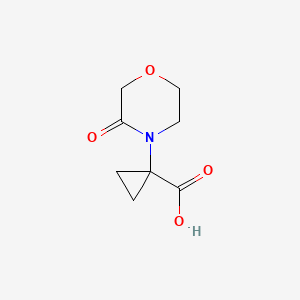
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog with applications in the chemical and pharmaceutical industries.
Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.
Uniqueness
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12) |
InChI Key |
GZZKRGXXZDNDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2CCOCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
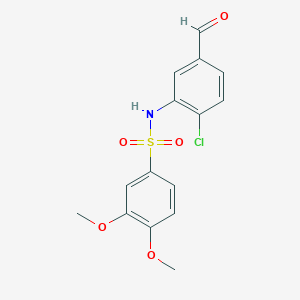
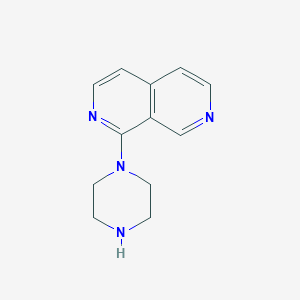
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)

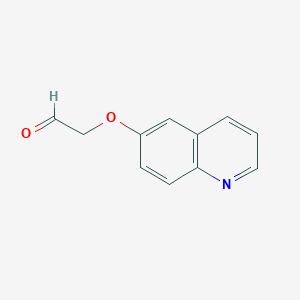


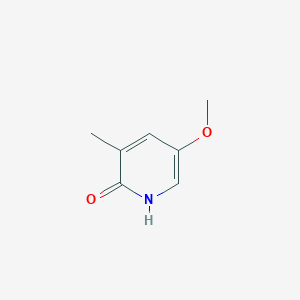
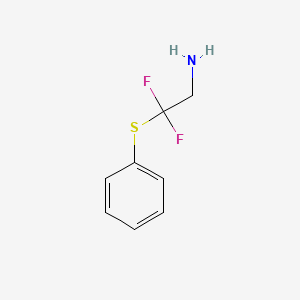
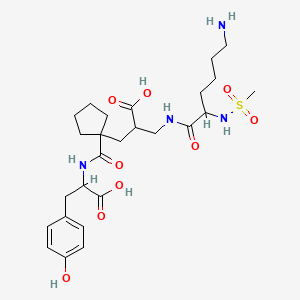
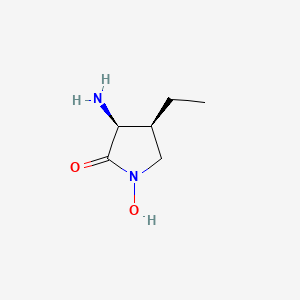

![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
